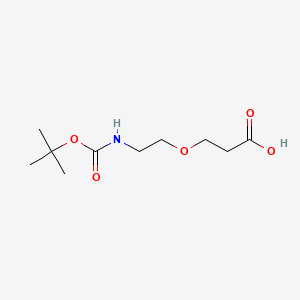
3-(2-((Tert-butoxycarbonyl)amino)ethoxy)propanoic acid
説明
t-Boc-N-amido-PEG1-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.
作用機序
Mode of Action
The presence of the tert-butoxycarbonyl (boc) group suggests that it may be involved in the protection of the amino group during chemical reactions .
Biochemical Pathways
The compound’s potential role in protein assembly and synthesis of various inhibitors suggests it may influence related biochemical pathways .
Result of Action
Its potential role in protein assembly and synthesis of various inhibitors suggests it may have significant cellular effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to be stored in a dry environment under inert gas at room temperature . This suggests that moisture and oxygen could potentially affect its stability and efficacy.
生物活性
3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoic acid, also known by its CAS number 1260092-44-1, is a compound that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amines during chemical synthesis. The structure of this compound suggests it may interact with various biological systems, making it a candidate for further investigation.
Chemical Structure
The molecular formula of this compound is CHNO, with a molecular weight of 233.26 g/mol. Its structural components include:
- Tert-butoxycarbonyl group : A protective group for amines.
- Ethoxy chain : Suggesting potential interactions with biological membranes.
- Propanoic acid moiety : Implying possible involvement in metabolic pathways.
Potential Applications
- Pharmaceutical Development : The compound's structure may allow it to serve as a scaffold for developing new drugs targeting specific enzymes or receptors.
- Biochemical Research : It could be utilized in studies investigating the role of amino acids and their derivatives in biological processes.
Case Studies and Research Findings
Although detailed case studies specifically on this compound are scarce, related research on similar compounds provides insight into its potential biological activity. For example:
- Inhibition Studies : Research has shown that compounds with similar carboxylic acid functionalities can inhibit various enzymes, including histone deacetylases (HDACs), which play critical roles in gene regulation and cancer development .
Toxicity and Safety Profile
The safety profile of this compound has not been extensively reported. However, general safety data for similar compounds indicate potential hazards:
特性
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-5-7-15-6-4-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNSGMAPLOVGIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260092-44-1 | |
| Record name | 3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















